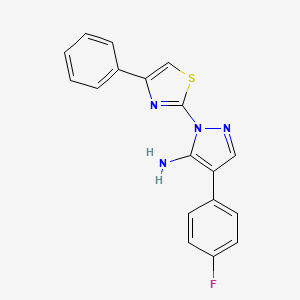

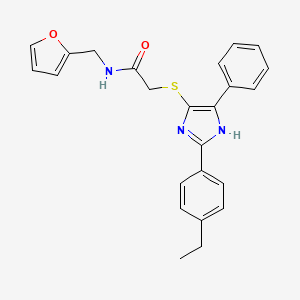

![molecular formula C10H7N5S B2889257 3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine CAS No. 1491658-55-9](/img/structure/B2889257.png)

3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the acylation of pyridin-2-amine with a carbonyl chloride to form a carboxamide. This carboxamide is then treated with excess P2S5 in anhydrous toluene to form a carbothioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .Chemical Reactions Analysis

The compound “3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine” can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .Scientific Research Applications

Antioxidant Activity

Thiazolo[4,5-b]pyridines, which are structurally similar to the compound , have been found to exhibit high antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Antimicrobial Activity

These compounds have also been identified as having potent antimicrobial properties . This makes them potentially useful in the development of new antibiotics, which are continually needed due to the rise of antibiotic-resistant bacteria.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been found to have herbicidal activity . This suggests potential applications in agriculture, particularly in the development of new herbicides.

Anti-inflammatory Activity

These compounds have been shown to possess anti-inflammatory properties . This could make them useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.

Antifungal Activity

Thiazolo[4,5-b]pyridines have demonstrated antifungal activity . This suggests potential use in the treatment of fungal infections, which can be particularly problematic in immunocompromised individuals.

Antitumor Activity

Finally, these compounds have been found to have antitumor activity . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapeutic drugs.

Future Directions

Mechanism of Action

Target of Action

Related compounds have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis pathogen.

Mode of Action

It’s worth noting that related compounds have shown to exhibit significant activity against mycobacterium tuberculosis , indicating that they may interact with key enzymes or proteins within this pathogen to exert their effects.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a similar effect.

properties

IUPAC Name |

3-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c11-9-8(13-3-4-14-9)10-15-6-5-12-2-1-7(6)16-10/h1-5H,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPERLLRKLIYSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1SC(=N2)C3=NC=CN=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)

![N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2889179.png)

![(E)-1-(4-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889183.png)

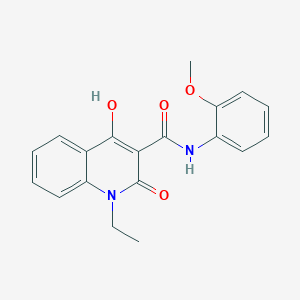

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2889185.png)

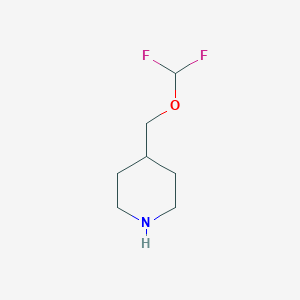

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)

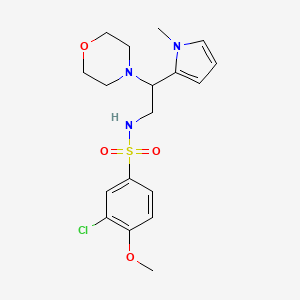

![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)

![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)